molecular formula C12H15F2NO5 B15162889 2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- CAS No. 192575-81-8

2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-

Cat. No.: B15162889
CAS No.: 192575-81-8
M. Wt: 291.25 g/mol
InChI Key: GSZOLQAZKLWRQY-NSHDSACASA-N
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Description

2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of difluoro, methoxyethyl, phenoxy, and nitro groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoropropanol as a starting material, which undergoes a series of reactions including nitration and etherification to introduce the phenoxy and methoxyethyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- involves its interaction with specific molecular targets. The difluoro and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)- is unique due to its combination of difluoro, methoxyethyl, phenoxy, and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

192575-81-8

Molecular Formula

C12H15F2NO5

Molecular Weight

291.25 g/mol

IUPAC Name

(2S)-1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol

InChI

InChI=1S/C12H15F2NO5/c1-19-7-6-9-2-4-10(5-3-9)20-12(13,14)11(16)8-15(17)18/h2-5,11,16H,6-8H2,1H3/t11-/m0/s1

InChI Key

GSZOLQAZKLWRQY-NSHDSACASA-N

Isomeric SMILES

COCCC1=CC=C(C=C1)OC([C@H](C[N+](=O)[O-])O)(F)F

Canonical SMILES

COCCC1=CC=C(C=C1)OC(C(C[N+](=O)[O-])O)(F)F

Origin of Product

United States

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